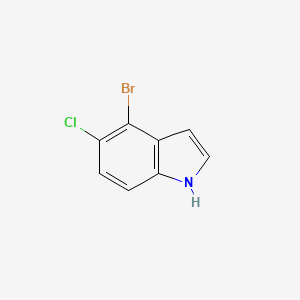

4-bromo-5-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQQCNILVIDAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-bromo-5-chloro-1H-indole physical properties

An In-depth Technical Guide to the Physical Properties of 4-bromo-5-chloro-1H-indole

Foreword: A Note on a Niche Research Compound

As a Senior Application Scientist, it is crucial to begin this guide by establishing a clear and transparent context. This compound (CAS No. 1191028-48-4) is a highly specific, substituted indole derivative.[1] Unlike more common reagents, it is primarily a research chemical, meaning that a comprehensive, publicly available dataset of its experimentally verified physical properties is not extensive. This is a common scenario for novel building blocks in drug discovery.

Therefore, this guide is structured to serve a dual purpose. First, it will consolidate the available computed and vendor-supplied data for this compound. Second, and more importantly, it will provide researchers with a robust framework of detailed, field-proven experimental protocols to determine these properties empirically. The narrative will focus on the causality behind experimental choices, empowering scientists to not only generate data but also to understand its validity and implications. This approach ensures that the guide is not merely a static data sheet but a dynamic tool for active research and development.

Section 1: The Strategic Importance of Halogenated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active molecules.[2] The strategic placement of halogen atoms, such as bromine and chlorine, is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, including:

-

Lipophilicity: Affecting membrane permeability and passage through biological barriers.

-

Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the compound's half-life.

-

Binding Affinity: Halogen atoms can form specific halogen bonds with biological targets, enhancing potency and selectivity.

This compound, with its vicinal bromo- and chloro-substituents on the benzene ring portion of the indole, represents a unique building block for exploring these effects in novel drug candidates. A thorough understanding of its physical properties is the foundational first step in its journey from a lab chemical to a potential therapeutic lead.

Section 2: Core Physicochemical Properties

The following tables summarize the known and computed data for this compound. It is imperative to treat computed data as a reliable estimation that requires experimental validation.

Table 1: Compound Identification and Computed Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1191028-48-4 | [1] |

| Molecular Formula | C₈H₅BrClN | [1][3] |

| Molecular Weight | 230.49 g/mol | [1][3] |

| Appearance | Solid (Expected) | [4] |

| Purity | ≥95% (Typical Commercial Grade) | [1] |

| XLogP3 | 2.4 | [3] |

| Storage | Sealed in a dry environment, room temperature | [4] |

Note: XLogP3 is a computed value representing the logarithm of the octanol/water partition coefficient, a key indicator of lipophilicity.

Section 3: A Practical Guide to Experimental Characterization

The following protocols are designed as self-validating systems for researchers to determine the key physical properties of this compound.

Workflow for Physicochemical Characterization

This workflow outlines the logical progression for characterizing a novel solid compound.

Caption: General workflow for the physical and structural characterization of a novel compound.

Protocol for Melting Point Determination

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus, a reliable and common piece of laboratory equipment.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently crush any crystalline lumps.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to about 20 °C below the scouted melting point. Then, reduce the ramp rate to 1-2 °C/min.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is paramount for its application in assays, formulation, and synthetic reactions. This protocol uses a panel of solvents with varying polarities to build a comprehensive solubility profile. The choice of solvents (e.g., Water, DMSO, Ethanol, DCM, Hexane) covers the full spectrum from highly polar protic to nonpolar.

Methodology:

-

Solvent Panel Selection: Prepare vials containing the following solvents:

-

Polar Protic: Deionized Water, Ethanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

-

Nonpolar: Dichloromethane (DCM), Hexanes

-

-

Qualitative Assessment:

-

To 1 mL of each solvent, add approximately 1 mg of this compound.

-

Vortex each vial for 30 seconds.

-

Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

-

-

Semi-Quantitative Assessment (for solvents showing solubility):

-

Start with a known mass of the compound (e.g., 10 mg) in a vial.

-

Add the solvent in small, measured aliquots (e.g., 100 µL).

-

Vortex thoroughly after each addition until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the compound.

-

Calculate the approximate solubility in mg/mL.

-

Caption: Workflow for qualitative solubility screening.

Section 4: Spectroscopic Data for Structural Confirmation

While specific spectra for this compound are not readily published, this section outlines the expected characteristics based on its structure, providing a guide for data interpretation once acquired.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features | Rationale |

| ¹H NMR | ~8.0-8.5 ppm (s, 1H): N-H proton. ~7.0-7.8 ppm (m, 3H): Aromatic protons on the indole ring. The specific coupling patterns will depend on the final confirmed structure. ~6.5-7.0 ppm (m, 1H): Proton at C3. | The indole N-H proton is typically broad and downfield. The aromatic protons will appear in the characteristic aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogens. |

| ¹³C NMR | ~100-140 ppm: 8 distinct signals corresponding to the 8 carbon atoms of the indole core. Carbons bonded to halogens (C4 and C5) will be significantly shifted. | The number of signals confirms the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon. |

| FT-IR | ~3400 cm⁻¹ (sharp): N-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C aromatic ring stretches. ~1100-1000 cm⁻¹: C-Cl stretch. ~700-600 cm⁻¹: C-Br stretch. | Each peak corresponds to the vibrational frequency of a specific functional group, allowing for confirmation of the indole (N-H) and halo-aromatic (C-Cl, C-Br) nature of the molecule. |

| Mass Spec. | M⁺ and M+2 peaks: A complex isotopic pattern characteristic of a molecule containing one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. The most abundant peak will be at m/z ≈ 229. | This isotopic signature is a definitive method for confirming the elemental composition (presence of Br and Cl) and the molecular weight of the compound. |

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be limited to the supplier, safe handling practices can be established based on analogous halogenated aromatic compounds.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a valuable, specialized building block for chemical and pharmaceutical research. While publicly available experimental data is scarce, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can confidently validate the quality and structure of their material. This empirical data, once generated, becomes the bedrock upon which all subsequent biological and chemical studies are built, ensuring the integrity and reproducibility of the research.

References

- 1. This compound 95% | CAS: 1191028-48-4 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-bromo-5-chloro-3H-indole | C8H5BrClN | CID 174296581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Biological Activity of Halogenated Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds.[1][2][3] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby unlocking a vast spectrum of biological activities.[3][4] Halogenated indole derivatives, found abundantly in marine organisms and also accessible through synthetic chemistry, have emerged as potent agents with significant therapeutic potential.[4][5] This technical guide provides an in-depth exploration of the primary biological activities of these compounds—anticancer, antimicrobial, antiviral, and neuroprotective—intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), provide detailed experimental protocols for assessing bioactivity, and visualize the underlying cellular pathways and workflows.

The Indole Scaffold and the Impact of Halogenation

The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition at biological targets.

Halogenation is a powerful tool in drug design. The introduction of a halogen atom can:

-

Enhance Lipophilicity: This can improve membrane permeability and access to intracellular targets.

-

Modulate Electronic Properties: Halogens can alter the electron density of the indole ring, influencing binding affinities.

-

Block Metabolic Sites: Replacing a hydrogen atom with a halogen can prevent metabolic oxidation by enzymes like cytochrome P450, thereby increasing the compound's half-life.[3]

-

Introduce New Binding Interactions: Halogen bonds can form with biological macromolecules, providing an additional anchor point for ligand-receptor interactions.

Marine organisms, particularly sponges and tunicates, are a prolific source of halogenated indoles, with brominated derivatives being especially common.[4][5][6] This is attributed to the presence of halogenating enzymes (halogenases) in these organisms and the higher concentration of bromide in seawater compared to other halogens.[4]

Anticancer Activity

Halogenated indoles exhibit potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines through diverse mechanisms.[5][7][8]

Mechanistic Insights

The anticancer action of these derivatives is often multifactorial, involving:

-

Kinase Inhibition: Many halogenated indoles, such as the meridianins, act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] Inhibition of CDKs leads to cell cycle arrest and prevents cancer cell proliferation. Other derivatives have shown dual inhibitory activity against SRC and EGFR kinases.[9]

-

Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2 and activating caspase cascades.[9][10]

-

Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.

-

Topoisomerase Inhibition: Certain complex indoles, like rebeccamycin and its analogs, can inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The position and nature of the halogen substituent are critical for cytotoxic potency.

| Compound Class/Derivative | Halogen Position/Type | Impact on Anticancer Activity | Reference(s) |

| Meridianins | Bromine at C5 or C6 | Significantly improves potency for kinase inhibition. | [4] |

| Meridianins | Dibromination | Slightly reduces inhibitory potency compared to monobromination. | [4] |

| Aplicyanins | Bromine at C5 | Strongly favors antiproliferative activity. | [4] |

| Isatin Derivatives | Bromine at C5 or C6 | Often results in increased biological activity. | [12] |

| Bis(indolyl)hydrazones | Bromo and Fluoro groups | Required for cytotoxic activity. | [8] |

| Synthetic Indoles | Halogens (F, Cl, Br) at C5 or C7 | Influences cytotoxicity. | [2] |

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

Causality Behind Experimental Choices:

-

Seeding Density: Using an optimal cell density (e.g., 5,000-10,000 cells/well) ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

-

Incubation Time (48-72h): This duration is typically sufficient for cytotoxic compounds to exert their effects on cell cycle progression and induce apoptosis.[13][14]

-

Use of DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[13][15] A vehicle control (DMSO alone) is crucial to ensure the solvent itself is not causing toxicity.

-

Wavelength Selection (570 nm): The absorbance of the dissolved formazan product is maximal around 570 nm. A reference wavelength (e.g., >650 nm) can be used to subtract background absorbance.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

-

Compound Preparation: Prepare a stock solution of the halogenated indole derivative (e.g., 10 mM in DMSO). Create serial dilutions in complete medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[13][14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: Apoptosis Induction Pathway

Caption: Mitochondrial pathway of apoptosis induced by halogenated indoles.

Antimicrobial Activity

Many halogenated indoles, particularly those from marine sources, display significant activity against a broad range of pathogenic bacteria and fungi.[16][17][18]

Mechanisms of Action

The antimicrobial effects are often attributed to:

-

Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or metabolic pathways.

-

Biofilm Inhibition: Some derivatives prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method is a widely used, simple, and reliable technique to qualitatively assess the antimicrobial activity of extracts and pure compounds.[19][20][21][22] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[20]

Causality Behind Experimental Choices:

-

Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in inhibitors, and allows for good diffusion of most antimicrobials.[23]

-

Standardized Inoculum (0.5 McFarland): Using a standardized bacterial suspension (approximately 1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and comparable across different experiments and labs.[23]

-

Well vs. Disc: The well diffusion method is often more sensitive than the disc diffusion method for plant extracts and non-polar compounds, as it allows for a larger volume of the test substance to be applied.[19][22]

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plate using a sterile cotton swab.[19]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[20][21]

-

Sample Application: Add a specific volume (e.g., 50-100 µL) of the halogenated indole solution (dissolved in a suitable solvent like DMSO) into each well.[19][20]

-

Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like chloramphenicol or gentamicin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Caption: Experimental workflow for the Agar Well Diffusion assay.

Antiviral Activity

Halogenated indoles have demonstrated significant potential as antiviral agents, particularly against HIV and influenza viruses.[1][24][25] Fluorinated indole derivatives, in particular, have been extensively studied.[3][26]

Mechanisms of Action

-

Reverse Transcriptase Inhibition: Many indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase enzyme and inhibiting its function, which is critical for viral replication.[26]

-

Entry/Fusion Inhibition: Some compounds, like Arbidol (umifenovir), an approved anti-influenza drug, inhibit the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[24][25]

-

Inhibition of Other Viral Enzymes: Indoles can also target other crucial viral enzymes like integrase or protease.[1]

Notable Halogenated Indoles with Antiviral Activity

Fluorinated indole-carboxamides have shown highly potent inhibition of HIV-1 replication with EC₅₀ values in the low nanomolar and even picomolar range.[26] Similarly, 5-fluoroindole-thiosemicarbazide derivatives have displayed significant activity against Coxsackie B4 virus (CVB4).[26]

| Compound Class | Halogen/Position | Target Virus | Activity (EC₅₀) | Reference |

| Indole-carboxamides | 4-Fluoro, 5-Fluoro | HIV-1 WT | 2.0 - 5.8 nM | [26] |

| Heteroaryl-carboxamides | 4-Fluoro | HIV-1 WT | 0.0058 - 0.057 nM (picomolar) | [26] |

| Thiosemicarbazides | 5-Fluoro | Coxsackie B4 (CVB4) | 0.4 - 2.1 µg/mL | [26] |

Neuroprotective & Neuromodulatory Activity

The indole scaffold is central to neurochemistry, being the core of the neurotransmitter serotonin and the neurohormone melatonin. Halogenated indoles have shown promise in protecting neurons from damage and modulating neuronal function.[27]

Mechanisms of Neuroprotection

-

Antioxidant and Radical Scavenging: Indole derivatives can directly scavenge reactive oxygen species (ROS) and up-regulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway, protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.[27][28][29][30][31]

-

Anti-inflammatory Effects: In the brain, chronic inflammation contributes to neuronal damage. Some indoles can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[28]

-

Modulation of Neurotransmitter Receptors: Brominated aplysinopsins have been shown to bind to human serotonin receptors, suggesting they can modulate serotonergic neurotransmission.[4]

-

Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[31]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced insult. Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a more mature neuronal phenotype.[32][33][34]

Causality Behind Experimental Choices:

-

Cell Line (SH-SY5Y): This is a well-established and convenient model for studying neuronal processes, neurotoxicity, and neuroprotection.[32][33]

-

Neurotoxin (MPP+ or H₂O₂): MPP+ is a specific neurotoxin that induces Parkinson's-like damage by inhibiting mitochondrial complex I. Hydrogen peroxide (H₂O₂) is a general inducer of oxidative stress. The choice depends on the specific pathway being investigated.

-

Pre-treatment: Incubating the cells with the test compound before adding the neurotoxin allows for the assessment of prophylactic protective effects, such as the upregulation of antioxidant enzymes.

-

Viability Readout (MTT/XTT): As with the anticancer assay, a viability assay is used to quantify the extent of cell death and the degree of protection afforded by the test compound.[14]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media. For some experiments, cells can be differentiated into a more neuronal phenotype using agents like retinoic acid.

-

Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the halogenated indole derivative for a set period (e.g., 2-24 hours).

-

Neurotoxin Challenge: After pre-treatment, add a neurotoxin (e.g., MPP+ or H₂O₂) to the wells at a pre-determined concentration known to cause significant (e.g., ~50%) cell death. Do not add the toxin to control wells.

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Viability Assessment: Perform a cell viability assay, such as the MTT or XTT assay, following the steps outlined in Section 2.3.

-

Data Analysis: Calculate the percentage of cell viability. A neuroprotective compound will result in a significantly higher percentage of viable cells in the toxin-treated wells compared to the wells treated with the toxin alone.

Visualization: Nrf2 Antioxidant Response Pathway

Caption: Neuroprotective activation of the Nrf2-ARE antioxidant pathway.

Conclusion and Future Perspectives

Halogenated indole derivatives represent a remarkably versatile class of bioactive molecules with demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders. Their prevalence in marine natural products underscores the value of marine biodiversity as a source for novel drug leads. The strategic placement of halogens on the indole scaffold is a proven method for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Target Deconvolution: Identifying the precise molecular targets for novel active compounds.

-

Medicinal Chemistry Optimization: Synthesizing focused libraries of analogs to improve efficacy and reduce off-target toxicity.

-

Exploring Novel Marine Sources: Continued bioprospecting to discover new halogenated indole structures.

-

Advanced In Vivo Models: Testing the most promising candidates in more complex animal models of disease to better predict clinical outcomes.

The continued exploration of this chemical space holds considerable promise for the development of the next generation of therapeutics to address significant unmet medical needs.

References

- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenated indole alkaloids from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012 | MDPI [mdpi.com]

- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. mdpi.com [mdpi.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistnotes.com [chemistnotes.com]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 33. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]

- 34. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-chloro-1H-indole in organic solvents. As a halogenated indole, this compound holds significant interest for its potential applications in medicinal chemistry and drug development. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation. This document offers a predictive analysis of its solubility based on molecular structure and solvent properties, a detailed experimental protocol for quantitative solubility determination, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring provides a powerful tool for modulating the physicochemical and biological properties of these molecules. The introduction of bromine and chlorine atoms, as seen in this compound, can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated indoles are valuable intermediates in the synthesis of a wide array of therapeutic agents.

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for chemical reactions, enabling efficient mixing of reactants and facilitating reaction kinetics. It is also a key parameter in purification techniques such as crystallization and chromatography. Furthermore, in the context of drug development, the solubility profile of a compound influences its formulation, bioavailability, and overall therapeutic efficacy.

This guide is designed to provide researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this compound by providing a framework for understanding and determining its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [3][4] |

| Molecular Weight | 230.49 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

| Structure | ||

| Fictional Image |

The presence of the indole nitrogen with its lone pair of electrons and the N-H group allows for hydrogen bonding, both as a donor and an acceptor. The bromine and chlorine substituents increase the molecule's molecular weight and polarizability, while also contributing to its overall lipophilicity. The aromatic nature of the indole ring system suggests that it will interact favorably with other aromatic solvents through π-π stacking.

Predictive Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The interplay of its polar (N-H bond), and nonpolar (aromatic rings, halogens) features will govern its solubility.

Polar Protic Solvents

This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding.

-

Prediction: Moderate solubility. The N-H group of the indole can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. However, the bulky, nonpolar bromo- and chloro-substituted benzene ring will limit its solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in butanol than in methanol).

Polar Aprotic Solvents

These solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and acetone, have significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[5]

-

Prediction: High solubility. These solvents can act as hydrogen bond acceptors for the indole N-H. Their polarity is sufficient to solvate the polar parts of the molecule, while their organic character can accommodate the nonpolar regions. DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

Nonpolar Solvents

This category includes hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane and chloroform.

-

Prediction:

-

Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is anticipated due to favorable π-π stacking interactions between the solvent's aromatic ring and the indole's aromatic system.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are relatively polar and can engage in dipole-dipole interactions.

-

Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility. The significant polarity of the indole N-H bond and the overall molecular dipole will likely lead to poor solvation by these nonpolar solvents.

-

The following diagram illustrates the predicted solubility profile.

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

-

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and drug development. This guide has provided a predictive framework for its solubility based on its molecular structure, indicating a high likelihood of solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. A robust and detailed experimental protocol has been presented to enable the precise quantitative determination of its solubility. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

- 1. 5-bromo-4-chloro-1H-indole | 217656-69-4 [chemicalbook.com]

- 2. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-5-chloro indole [chemicalbook.com]

- 4. 4-bromo-5-chloro-3H-indole | C8H5BrClN | CID 174296581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Therapeutic Potential of the 4-Bromo-5-Chloro-1H-Indole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of Halogenated Indoles

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, forming the structural heart of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. A particularly fruitful strategy for modulating the therapeutic properties of the indole core has been the introduction of halogen substituents. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This technical guide delves into the potential therapeutic applications of a specific di-halogenated indole, 4-bromo-5-chloro-1H-indole , a scaffold that, while not extensively studied, holds considerable promise based on the established activities of its chemical cousins. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and mechanisms of action associated with this intriguing molecular framework.

Synthesis of the this compound Core

A proposed synthetic workflow for this compound could commence with a commercially available chloro-substituted aniline or a related precursor, followed by a regioselective bromination and subsequent indole ring formation via established methodologies like the Fischer, Bartoli, or Leimgruber-Batcho indole synthesis.

Proposed Synthetic Protocol: A Hypothetical Approach

The following protocol is a conceptualized pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Dihalogenated Phenylhydrazine Precursor

-

Starting Material: 3-Chloro-4-bromoaniline.

-

Diazotization: Dissolve 3-chloro-4-bromoaniline in an appropriate acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: Reduce the diazonium salt in situ using a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield 3-chloro-4-bromophenylhydrazine.

Step 2: Fischer Indole Synthesis

-

Condensation: React the synthesized 3-chloro-4-bromophenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone derivative) in a suitable solvent like ethanol or acetic acid to form the corresponding phenylhydrazone.

-

Cyclization: Treat the phenylhydrazone with a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heat to induce cyclization. This step is the cornerstone of the Fischer indole synthesis and results in the formation of the indole ring.

-

Work-up and Purification: Following the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can then be purified using column chromatography or recrystallization to yield this compound.

Potential Therapeutic Applications

The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related halogenated indoles. The specific placement of a bromine atom at the 4-position and a chlorine atom at the 5-position is anticipated to confer unique pharmacological properties.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research points to the potential of halogenated indoles as anticancer agents.[4] The electronic and steric properties of halogen substituents can enhance the binding affinity of these molecules to the active sites of key oncogenic proteins.

Derivatives of 5-bromoindole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5] Molecular docking studies have shown that 5-bromoindole-2-carboxylic acid hydrazone derivatives can effectively bind to the VEGFR-2 tyrosine kinase domain.[5] One such derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide, exhibited a potent cytotoxic effect against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 µM, comparable to the standard VEGFR-2 inhibitor, sorafenib (IC50 = 6.2 µM).[5]

Furthermore, 5-chloro-indole derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy.[4] The inhibition of EGFR signaling can halt cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of a Representative 5-Bromoindole Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | 14.3 | [5] |

| Sorafenib (Standard) | HepG2 | 6.2 | [5] |

Given these precedents, it is highly probable that derivatives of this compound could also exhibit potent anticancer activity by targeting these or other relevant oncogenic kinases. The combined electron-withdrawing effects of bromine and chlorine at the 4 and 5 positions may enhance the molecule's ability to interact with the ATP-binding pockets of these enzymes.

Antibacterial and Antifungal Activity

Halogenated indoles have also demonstrated significant potential as antimicrobial agents.[6] For instance, certain bromoindole derivatives have shown the ability to inhibit the growth of pathogenic fungi like Monilinia fructicola and Botrytis cinerea.[6] The presence of halogen atoms can increase the lipophilicity of the indole scaffold, facilitating its penetration through microbial cell membranes.

While specific data for this compound derivatives is not yet available, the established antimicrobial profile of other halogenated indoles suggests that this scaffold is a promising starting point for the development of novel antibacterial and antifungal agents.

Diagnostic Applications: A Chromogenic Legacy

An intriguing and established application of a derivative of the this compound scaffold lies in the field of diagnostics. The compound 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is widely used as a chromogenic substrate for the detection of the enzyme β-glucuronidase, which is produced by Escherichia coli.[6] When X-Gluc is hydrolyzed by this enzyme, it forms a distinct blue indigo precipitate, providing a clear visual confirmation of the presence of E. coli.[6] This application underscores the utility of this scaffold in developing sensitive and specific diagnostic tools.

Mechanism of Action: Insights from Molecular Modeling

While experimental data on the specific molecular targets of this compound derivatives are scarce, molecular docking studies on closely related compounds provide valuable insights into their potential mechanisms of action.

Inhibition of Receptor Tyrosine Kinases

As previously mentioned, a likely mechanism of anticancer activity for derivatives of this scaffold is the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR. Molecular docking studies of 5-bromoindole hydrazones within the VEGFR-2 active site have revealed key interactions.[5] The 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form hydrogen bonds with critical amino acid residues like Asp1046 and pi-alkyl interactions with residues such as Leu889, Ile888, and Leu1019.[5] These interactions stabilize the binding of the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

Figure 1: Proposed mechanism of action for a this compound derivative as a VEGFR-2 inhibitor.

Experimental Protocols: A Guide to Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a variety of in vitro and in vivo assays can be employed. The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental first step in anticancer drug screening.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Figure 2: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored yet promising area for therapeutic innovation. Drawing upon the well-established biological activities of related halogenated indoles, it is reasonable to hypothesize that derivatives of this scaffold could possess significant potential as anticancer, antimicrobial, and diagnostic agents.

Future research should focus on several key areas:

-

Development of a robust and scalable synthesis for this compound to facilitate the generation of a diverse library of derivatives.

-

Systematic structure-activity relationship (SAR) studies to elucidate the optimal substitution patterns for various therapeutic targets.

-

In-depth biological evaluation of novel derivatives against a panel of cancer cell lines and microbial strains.

-

Elucidation of the precise mechanisms of action through biochemical and cellular assays, as well as advanced molecular modeling techniques.

The exploration of the this compound scaffold holds the potential to yield novel and effective therapeutic agents. This technical guide serves as a foundational resource to inspire and guide future research in this exciting and promising field of medicinal chemistry.

References

- 1. Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preclinical characterization of novel, highly selective indole estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. | Semantic Scholar [semanticscholar.org]

- 4. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. WO1999050438A2 - Chromogenic indole derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles of spectroscopy and data from analogous compounds. It details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this target molecule. The guide includes predicted spectral data, detailed experimental protocols, and an analysis of the expected spectral features, providing a robust framework for researchers engaged in the synthesis and characterization of novel indole derivatives.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are crucial intermediates in the synthesis of a diverse array of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its specific di-halogenation pattern on the benzene ring, represents a valuable building block for the exploration of new chemical space in drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools in this process. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, enabling researchers to confidently verify its synthesis and purity.

Synthesis of this compound: A Plausible Synthetic Approach

A common strategy for the synthesis of multi-halogenated indoles involves the regioselective halogenation of an indole precursor.[2][3] A plausible route to this compound could start from 5-chloro-1H-indole, which is commercially available. The subsequent bromination would be directed to the 4-position.

Reaction Scheme:

Conceptual Protocol:

-

Reaction Setup: To a solution of 5-chloro-1H-indole in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature, often at or below room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining brominating agent, followed by a brine wash.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

This synthetic route provides the material necessary for the subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

A meticulously executed experimental protocol is critical for obtaining high-quality, interpretable NMR spectra.

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[4] DMSO-d₆ is particularly useful as it can solubilize a wide range of compounds and the N-H proton is often observed as a distinct resonance.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.5 | broad singlet | - |

| H2 | ~7.3 | triplet | J ≈ 2.5 - 3.0 |

| H3 | ~6.6 | triplet | J ≈ 2.5 - 3.0 |

| H6 | ~7.2 | doublet | J ≈ 8.5 - 9.0 |

| H7 | ~7.5 | doublet | J ≈ 8.5 - 9.0 |

Interpretation and Rationale:

-

H1 (N-H): The proton on the nitrogen atom of the indole ring is expected to appear as a broad singlet in the downfield region (typically > 8.0 ppm), and its chemical shift can be solvent-dependent.[6]

-

H2 and H3: These protons on the pyrrole ring are coupled to each other. H3 is generally more shielded than H2.[7]

-

H6 and H7: These protons on the benzene ring form an ortho-coupled system and will appear as doublets. The electron-withdrawing effects of the adjacent halogen atoms will influence their precise chemical shifts.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~115 (C-Br) |

| C5 | ~125 (C-Cl) |

| C6 | ~122 |

| C7 | ~113 |

| C7a | ~135 |

Interpretation and Rationale:

-

The chemical shifts are predicted based on the known effects of halogen substituents on aromatic rings and data from other halogenated indoles.[8]

-

The carbons directly attached to the electronegative bromine (C4) and chlorine (C5) atoms will have their chemical shifts significantly influenced.

-

The signals for quaternary carbons (C3a, C4, C5, and C7a) are expected to be of lower intensity compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, Attenuated Total Reflectance (ATR) or the KBr pellet method are common sampling techniques.[9][10]

Workflow for IR Analysis (ATR Method):

Caption: Workflow for IR data acquisition using the ATR method.

Step-by-Step Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

Predicted IR Spectrum of this compound

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | Medium, Sharp |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=C stretch (aromatic and pyrrole) | 1450 - 1620 | Medium to Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-H out-of-plane bend | 700 - 900 | Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Interpretation and Rationale:

-

N-H Stretch: The sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring.[11]

-

Aromatic C-H Stretch: The absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

-

C=C Stretches: The complex pattern of bands in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including the C-Cl and C-Br stretching vibrations.

Data Validation and Purity Assessment

The synergistic use of NMR and IR spectroscopy provides a powerful method for validating the structure and assessing the purity of synthesized this compound.

-

Structural Confirmation: The ¹H and ¹³C NMR spectra should be consistent with the predicted number of signals, chemical shifts, and coupling patterns. The IR spectrum should confirm the presence of the key functional groups (N-H, aromatic C-H, C=C).

-

Purity Assessment: The ¹H NMR spectrum is particularly useful for purity assessment. The absence of signals corresponding to starting materials, reagents, or solvents in the final product spectrum is a strong indicator of high purity. Integration of the proton signals should correspond to the expected ratios.

Safety Precautions

Halogenated organic compounds should be handled with appropriate safety measures in a well-ventilated fume hood.[12][13] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound using NMR and IR spectroscopy. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently synthesize, identify, and assess the purity of this valuable chemical intermediate. The principles and methodologies described herein are broadly applicable to the characterization of other novel halogenated indole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Green Halogenation of Indoles with Oxone-Halide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0245445) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. edvotek.com [edvotek.com]

A Technical Guide to the Discovery, Natural Sources, and Biosynthesis of Bromo-Indole Compounds

Foreword: The Halogen's Edge in Bioactive Scaffolds

The indole nucleus stands as one of nature's most versatile and "privileged" structures in the realm of bioactive compounds.[1] Its presence in neurotransmitters, amino acids, and a vast array of alkaloids underscores its fundamental role in biological systems. However, it is the introduction of halogens, particularly bromine, that often elevates the pharmacological potency and novelty of these molecules. This guide provides an in-depth exploration of bromo-indole compounds, charting their discovery, delineating their rich natural sources, and elucidating the elegant biosynthetic machinery responsible for their creation. For researchers, medicinal chemists, and professionals in drug development, understanding the origins and formation of these compounds is the first critical step in harnessing their therapeutic potential.

Part 1: Discovery and Natural Provenance of Bromo-Indole Alkaloids

The story of bromo-indole compounds is overwhelmingly a marine saga. The unique chemical environment of the oceans, with a higher concentration of bromide compared to terrestrial ecosystems, has driven the evolution of distinct metabolic pathways in marine organisms.[2]

The Marine Cornucopia

Bromo-indole alkaloids are predominantly isolated from marine invertebrates and their associated microorganisms.[3] These organisms utilize these compounds for defense, communication, and competition in the densely populated and competitive marine environment.

Sponges are unparalleled in their production of complex and diverse secondary metabolites, with bromo-indoles being a prominent class.

-

Topsentins and Dragmacidins: Sponges of the genera Spongosorites and Hexadella are sources of bis-indole alkaloids like topsentin and dragmacidin. Topsentin has demonstrated in vitro activity against P-388 murine leukemia cells, while dragmacidin exhibits anti-inflammatory properties.

-

Aplysinopsins: Found in sponges of the genus Thorecta (formerly Aplysinopsis), aplysinopsin and its brominated derivatives are known for their effects on neurotransmitter receptors.

-

Barettin and Geobarrettins: The sub-Arctic sponge Geodia barretti is a rich source of 6-bromoindole derivatives, including barettin and the more recently discovered geobarrettins A-C.[4] These compounds have shown significant anti-inflammatory activity.[4]

These marine filter feeders, also known as ascidians or sea squirts, are a reservoir of structurally unique and potent bromo-indole alkaloids.

-

Meridianins: First isolated from the Antarctic tunicate Aplidium meridianum, meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles.[5] They are potent inhibitors of various protein kinases, making them attractive scaffolds for anticancer drug development.[5]

-

Aplicyanins: Also sourced from Aplidium species, aplicyanins are another class of cytotoxic bromo-indole derivatives.

-

Arborescidines: The tunicate Pseudodistoma arborescens yields arborescidines, which are brominated indole alkaloids with moderate cytotoxicity against human cancer cell lines.

The historical Tyrian purple dye, derived from muricid sea snails, is a testament to the long-standing human interaction with bromo-indole compounds. This ancient dye is a complex mixture of brominated indigo and indirubin derivatives.

-

Dicathais orbita : This Australian muricid mollusc produces a cocktail of brominated indoles, including 6-bromoindole and 6-bromoisatin. These simple molecules have been shown to possess significant anti-inflammatory properties, inhibiting the NF-κB signaling pathway.[6]

It is increasingly recognized that many of the compounds isolated from marine invertebrates may be produced by their symbiotic microorganisms.

-

Marine-derived Fungi: Fungi of the genus Aspergillus, isolated from marine environments, are known to produce a variety of prenylated and brominated indole alkaloids. For instance, 2,2-bis(6-bromo-3-indolyl)ethylamine from a marine-derived fungus has shown potential as an antibiofilm agent.[7]

-

Marine Bacteria: Bacteria such as Pseudoalteromonas rubra have been found to produce simple bromo-indoles like 6-bromo-N-propionyltryptamine.[6]

The Terrestrial Scarcity

In stark contrast to the marine environment, naturally occurring bromo-indole compounds are practically absent from terrestrial plants, animals, and fungi.[2] While halogenated compounds are found in terrestrial organisms, they are predominantly chlorinated. This disparity is attributed to the lower bioavailability of bromide in terrestrial ecosystems and the evolution of different enzymatic machinery. The absence of a significant terrestrial reservoir for these compounds makes the marine biome the exclusive frontier for their discovery.

Part 2: The Biosynthetic Blueprint of Bromo-Indole Alkaloids

The biosynthesis of bromo-indole alkaloids begins with a fundamental building block of life: the amino acid L-tryptophan. The subsequent steps involve a series of enzymatic transformations, with the halogenation step being the most critical for the formation of these unique compounds.

From Tryptophan to the Indole Scaffold

The indole ring of these alkaloids is derived from tryptophan. The biosynthetic pathway typically begins with the decarboxylation of tryptophan to form tryptamine by the enzyme tryptophan decarboxylase. This is a common step in the biosynthesis of many indole alkaloids.[8]

The Crucial Halogenation Step: An Enzymatic Perspective

The incorporation of bromine onto the indole ring is not a random event but a precisely controlled enzymatic reaction catalyzed by halogenases.[9]

-

FADH2-Dependent Halogenases: These enzymes are highly specific and utilize flavin adenine dinucleotide (FADH2) as a cofactor. They are responsible for the regioselective bromination of the tryptophan or indole substrate. The enzyme activates molecular oxygen and bromide to generate a reactive bromine species that then electrophilically attacks the electron-rich indole ring.

-

Haloperoxidases: These less specific enzymes utilize hydrogen peroxide to oxidize bromide ions, forming a reactive brominating agent. Vanadium-dependent haloperoxidases are particularly common in marine algae.

The following diagram illustrates a plausible biosynthetic pathway for a meridianin-like bromo-indole alkaloid, starting from L-tryptophan.

References

- 1. Marine Indole Alkaloids [mdpi.com]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Introduction: A Precautionary Approach to a Novel Halogenated Indole

An In-Depth Technical Guide to the Safe Handling and Management of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Profile

Correct identification is the foundation of chemical safety. The properties of this compound dictate its potential hazards and the necessary handling precautions. As a solid, likely a fine powder, the primary physical hazard is the potential for aerosolization and inhalation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | Not explicitly assigned; research chemical | N/A |

| Molecular Formula | C₈H₅BrClN | [2][3] |

| Molecular Weight | 230.49 g/mol | [2] |

| Physical Form | Solid |

Section 2: Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard assessment can be extrapolated from related structures. For instance, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[4][5] Positional isomers like 4-bromo-7-chloro-1H-indole are noted to potentially cause respiratory irritation.[6] Therefore, it is prudent to handle this compound as a compound with, at minimum, the following potential hazards.

| Potential Hazard | GHS Classification (Anticipated) | Rationale and Implication |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for X-Gal, systemic toxicity via multiple exposure routes is possible.[4][5][7] All contact must be minimized. |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | Halogenated aromatic compounds can cause skin irritation.[8] Prolonged contact should be avoided. |

| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation. | Inhalation of aerosolized dust can irritate the respiratory tract.[6][8] Handling must occur in a ventilated enclosure. |

The most critical takeaway is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] This data gap necessitates treating the compound with a high degree of caution.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with the work environment and ending with personal barriers, is essential.

Engineering Controls: The First Line of Defense